molecular formula C13H20N2O B274453 4-Acetyl-4-butylheptanedinitrile

4-Acetyl-4-butylheptanedinitrile

Cat. No.: B274453
M. Wt: 220.31 g/mol
InChI Key: JXYZLVAZJYJFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-4-butylheptanedinitrile is a nitrile-containing organic compound characterized by a heptanedinitrile backbone substituted with an acetyl (-COCH₃) and a butyl (-C₄H₉) group at the 4-position. Its molecular formula is inferred to be C₁₃H₂₀N₂O, derived from the systematic name. This compound is structurally distinct from simpler nitriles due to its branched alkyl and ketone functionalities, which influence its reactivity and applications in organic chemistry.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-acetyl-4-butylheptanedinitrile

InChI

InChI=1S/C13H20N2O/c1-3-4-7-13(12(2)16,8-5-10-14)9-6-11-15/h3-9H2,1-2H3

InChI Key

JXYZLVAZJYJFHB-UHFFFAOYSA-N

SMILES

CCCCC(CCC#N)(CCC#N)C(=O)C

Canonical SMILES

CCCCC(CCC#N)(CCC#N)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Acetyl-4-butylheptanedinitrile with two structurally related compounds from the provided evidence:

Property This compound 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile 4-(Dimethylamino)butyronitrile hydrochloride
Molecular Formula C₁₃H₂₀N₂O (inferred) C₁₇H₁₇N₃O C₆H₁₂N₂·ClH
Key Functional Groups Acetyl, butyl, dinitrile Benzoyl, cyanoethyl, dinitrile Dimethylamino, nitrile, hydrochloride salt
CAS Number Not explicitly provided 5342-96-1 92503-78-1
Structural Features Aliphatic ketone, linear alkyl Aromatic ketone (benzoyl), branched cyanoethyl Quaternary ammonium salt, shorter carbon chain
Polarity High (due to dinitrile and ketone) Moderate (aromatic benzoyl reduces polarity) High (ionic nature of hydrochloride salt)
Potential Applications Polymer precursors, organic synthesis Specialty polymers, photoactive materials Pharmaceutical intermediates, catalysis

Key Differences and Implications

Functional Group Impact: The acetyl group in this compound is less sterically demanding than the benzoyl group in 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile, enabling faster reaction kinetics in nucleophilic additions .

Electronic Effects: The dimethylamino group in 4-(Dimethylamino)butyronitrile hydrochloride introduces basicity, absent in the acetyl/butyl derivative. This makes the hydrochloride salt more reactive in acid-catalyzed reactions .

Safety and Handling :

  • Both dinitrile compounds (target and benzoyl analog) require precautions due to nitrile toxicity. The hydrochloride salt poses additional risks associated with ionic byproducts (e.g., HCl release under heat).

Research Findings

  • Synthetic Utility :
    • Dinitriles like this compound are pivotal in synthesizing polyamides and polyesters, where the nitrile groups undergo hydrolysis to carboxylate intermediates .
    • The benzoyl derivative’s aromaticity enables UV stability, making it suitable for photo-crosslinking applications in coatings .
  • Biological Activity: Dimethylamino-containing nitriles (e.g., ) are often precursors to bioactive molecules, such as antiviral agents, due to their ability to interact with cellular targets via hydrogen bonding.

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